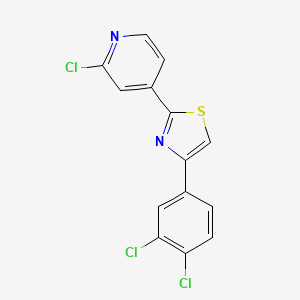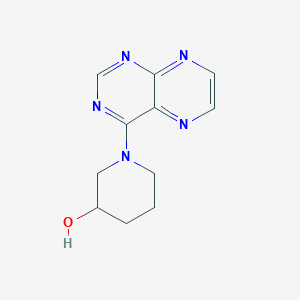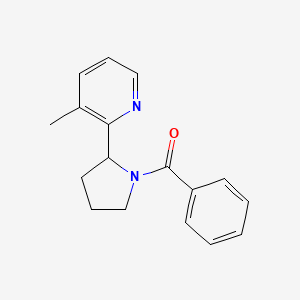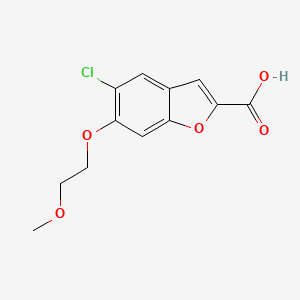
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cloropiridin-4-il)-4-(3,4-diclorofenil)tiazol es un compuesto heterocíclico que presenta un anillo de tiazol sustituido con grupos piridina y fenilo clorados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Cloropiridin-4-il)-4-(3,4-diclorofenil)tiazol generalmente implica la formación del anillo de tiazol seguida de la introducción de los grupos piridina y fenilo clorados. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción entre 2-cloropiridina-4-carbaldehído y 3,4-diclorobencilamina en presencia de una base puede conducir a la formación del compuesto de tiazol deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean pasos de purificación, como la recristalización o la cromatografía, para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Cloropiridin-4-il)-4-(3,4-diclorofenil)tiazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o alterar sustituyentes específicos.
Sustitución: Las posiciones cloradas en los anillos de piridina y fenilo pueden sufrir reacciones de sustitución nucleofílica o electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Reactivos como hidróxido de sodio (NaOH) o agentes halogenantes pueden facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en las posiciones cloradas.
Aplicaciones Científicas De Investigación
2-(2-Cloropiridin-4-il)-4-(3,4-diclorofenil)tiazol tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Industria: Se puede utilizar en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Cloropiridin-4-il)-4-(3,4-diclorofenil)tiazol involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, potencialmente inhibiendo o modulando la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos o regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-Cloropiridin-4-il)-4-feniltiazol: Carece de la cloración adicional en el anillo de fenilo.
2-(2-Bromopiridin-4-il)-4-(3,4-diclorofenil)tiazol: Presenta un átomo de bromo en lugar de cloro en el anillo de piridina.
2-(2-Cloropiridin-4-il)-4-(4-clorofenil)tiazol: Tiene un patrón de cloración diferente en el anillo de fenilo.
Unicidad
2-(2-Cloropiridin-4-il)-4-(3,4-diclorofenil)tiazol es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de múltiples átomos de cloro puede mejorar su afinidad de unión a ciertos objetivos moleculares y alterar sus propiedades fisicoquímicas.
Propiedades
Fórmula molecular |
C14H7Cl3N2S |
|---|---|
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H |
Clave InChI |
XEOGMBYSUPTFIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)




![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)



![7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11800075.png)


